rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis is a chiral compound with two stereocenters It is a derivative of cyclohexane, featuring two carboxylic acid groups, one of which is esterified with a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis typically involves the following steps:
Cyclohexane Derivatization:
Esterification: One of the carboxylic acid groups is esterified using methanol in the presence of an acid catalyst to form the methoxycarbonyl group.
Chiral Resolution: The racemic mixture is separated into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and esterification processes, followed by efficient chiral resolution techniques to obtain the desired stereoisomer.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis can undergo various chemical reactions, including:
Oxidation: Further oxidation can convert the methoxycarbonyl group to a carboxylic acid.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Major Products
Oxidation: Conversion to 1,2-cyclohexanedicarboxylic acid.
Reduction: Formation of 1,2-cyclohexanediol.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,2S)-2-(methoxycarbonyl)cyclohexane-1-carboxylic acid, cis depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexanedicarboxylic acid: Lacks the methoxycarbonyl group.
1,2-Cyclohexanediol: Contains hydroxyl groups instead of carboxylic acids.
Methyl 1,2-cyclohexanedicarboxylate: Similar esterified structure but different stereochemistry.
Properties
CAS No. |
88335-92-6 |
---|---|
Molecular Formula |
C9H14O4 |
Molecular Weight |
186.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.